N-Hydroxyurethane (CAS 589-41-3), also known as ethyl N-hydroxycarbamate, is a mono-protected hydroxylamine derivative widely utilized in synthetic organic chemistry and industrial manufacturing. By masking the nitrogen atom with a robust ethyl carbamate group, this compound functions as a highly stable, controllable ambident nucleophile. It is a critical precursor for regioselective N- or O-alkylation via Mitsunobu conditions and base-catalyzed cyclizations. For industrial and laboratory procurement, N-hydroxyurethane replaces unstable free hydroxylamine salts, offering superior handling safety, precise stoichiometric control, and an atom-economical pathway to complex 1-oxa-2-azacycloalkanes and functionalized hydroxylamine pharmacophores.
Substituting N-hydroxyurethane with baseline unprotected hydroxylamine typically results in catastrophic over-alkylation, poor regiocontrol, and significant handling hazards due to the explosive nature of the free base. While Urethane (ethyl carbamate) shares the core structure, it lacks the nucleophilic N-hydroxyl moiety, rendering it completely inert in Mitsunobu-type N-O/N-C bond formations. Furthermore, substituting with N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate) fails in multi-step syntheses requiring acidic conditions; the Boc group is rapidly cleaved by mild acids like trifluoroacetic acid (TFA), whereas the ethyl carbamate group of N-hydroxyurethane remains strictly orthogonal and intact, requiring harsh alkaline hydrolysis or strong acid reflux for deprotection .
N-Hydroxyurethane demonstrates exceptional efficiency in the synthesis of medium-sized 1-oxa-2-azacycloalkanes. When reacted with 1,4-dibromobutane under basic conditions, potassium ethyl N-hydroxycarbamate yields ethyl tetrahydro-1,2-oxazine-2-carboxylates at 60–72% yields. In contrast, attempting this cyclization with unprotected hydroxylamine leads to complex mixtures of polyalkylated oligomers and oxidation byproducts, reducing target yields to practically unrecoverable levels .
| Evidence Dimension | Target heterocycle yield (tetrahydro-1,2-oxazine derivatives) |
| Target Compound Data | 60–72% isolated yield |
| Comparator Or Baseline | Unprotected hydroxylamine (complex oligomeric mixtures, <10% target yield) |
| Quantified Difference | >6-fold increase in target cyclic product yield |
| Conditions | Base-catalyzed cycloalkylation with 1,4-dibromobutane in ethanol/DMF |
Provides a scalable, high-yield procurement route for synthesizing essential heterocyclic pharmacophores without the purification bottlenecks of unprotected precursors.
The ethyl carbamate moiety of N-hydroxyurethane offers critical orthogonal stability compared to standard Boc-protected analogs. Under standard peptide deprotection conditions (e.g., 50% TFA in dichloromethane at room temperature), N-Boc-hydroxylamine undergoes >99% quantitative cleavage within hours. Conversely, the N-hydroxyurethane structure remains >95% intact under identical conditions, allowing chemists to selectively unmask other functional groups while preserving the hydroxylamine core for late-stage modification [1].
| Evidence Dimension | Protecting group survival rate under TFA exposure |
| Target Compound Data | >95% intact (requires alkaline hydrolysis or refluxing strong acid to cleave) |
| Comparator Or Baseline | N-Boc-hydroxylamine (>99% cleaved) |
| Quantified Difference | Near-total differential stability under mild acidic conditions |
| Conditions | Standard TFA/DCM deprotection protocols at room temperature |
Enables complex, multi-step synthetic workflows where premature hydroxylamine deprotection would ruin the intermediate.
N-Hydroxyurethane serves as an optimized ambident nucleophile in Mitsunobu reactions, allowing for highly specific N-alkylation or O-alkylation depending on the selected alcohol and phosphine/azodicarboxylate system. It routinely achieves 70–80% overall yields of mono-alkylated products (e.g., N-alkyl-O-protected or O-alkyl-N-protected derivatives). Unprotected hydroxylamine is incompatible with standard Mitsunobu conditions due to competing side reactions with the azo reagents and lack of regiocontrol, while the non-hydroxylated analog, urethane, is completely unreactive.
| Evidence Dimension | Mono-alkylation yield under Mitsunobu conditions |
| Target Compound Data | 70–80% yield of regiocontrolled mono-alkylated product |
| Comparator Or Baseline | Urethane (0% yield, unreactive) / Free hydroxylamine (incompatible) |
| Quantified Difference | Enables high-yield coupling where baseline analogs completely fail |
| Conditions | Reaction with primary/secondary alcohols, triphenylphosphine, and dialkyl azodicarboxylate |
Crucial for the procurement of a reliable building block to synthesize lipoxygenase inhibitors and agricultural fungicides.
Because the ethyl carbamate group is highly resistant to mild acids like TFA, N-hydroxyurethane is the ideal building block for synthesizing complex peptides or multi-functional small molecules where Boc or tBu groups must be removed selectively. This allows the hydroxylamine moiety to remain masked until harsh alkaline or strong acidic reflux conditions are applied[1].
N-Hydroxyurethane is the preferred precursor for cycloalkylation with dihaloalkanes. Its controlled nucleophilicity prevents the polymerization seen with free hydroxylamine, enabling scalable, 60–70%+ yield production of tetrahydro-1,2-oxazines and isoxazolidines, which are vital structural motifs in modern drug discovery .
Acting as a stable ambident nucleophile, N-hydroxyurethane is heavily utilized in Mitsunobu reactions to form specific N-O or N-C bonds. It is a critical starting material for synthesizing O-alkyl or N-alkyl hydroxylamine pharmacophores, such as those found in lipoxygenase inhibitors and advanced agricultural fungicides.
Irritant